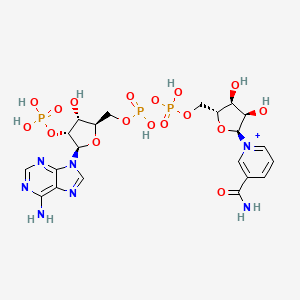

alpha-NADP(+)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H29N7O17P3+ |

|---|---|

Molecular Weight |

744.4 g/mol |

IUPAC Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,20+,21-/m1/s1 |

InChI Key |

XJLXINKUBYWONI-OPDHFMQKSA-O |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

Origin of Product |

United States |

Biosynthesis and Metabolic Interconversion of Alpha Nadp +

De Novo Biosynthesis Pathways of NADP(+) Precursors

The de novo biosynthesis of NAD(+) (the precursor for NADP(+)) primarily starts from amino acids. In mammals, this pathway originates from tryptophan, proceeding through the kynurenine (B1673888) pathway to produce quinolinic acid (QA) stanford.edutermedia.pluib.nonih.govbiorxiv.org. QA is then converted to nicotinic acid mononucleotide (NaMN) by quinolinate phosphoribosyltransferase (QAPRT) termedia.pluib.noresearchgate.net. NaMN is subsequently adenylated to form nicotinic acid adenine (B156593) dinucleotide (NaAD) by nicotinic acid mononucleotide adenyl transferase (NaMNAT) termedia.pluib.no. Finally, NaAD is amidated by NAD synthetase (NADS) to yield NAD(+) termedia.pluib.no.

In plants and most bacteria, the de novo pathway can start from L-aspartate, which is converted to QA biorxiv.org. A third de novo pathway starting from chorismate has also been established in Escherichia coli biorxiv.org.

The de novo pathway is considered relatively inefficient and high energy-consuming compared to the salvage pathway, particularly when NAD(+) is depleted aboutnad.com.

Salvage Pathways for Nicotinamide (B372718) Nucleotide Generation

The major source of NAD(+) in mammals is the salvage pathway, which recycles nicotinamide (Nam), a byproduct of NAD(+)-consuming enzymes wikipedia.orgnih.govresearchgate.net. This pathway utilizes preformed compounds containing a pyridine (B92270) base, including nicotinic acid (NA), nicotinamide (Nam), and nicotinamide riboside (NR), which can be obtained from the diet or produced within cells termedia.plwikipedia.org.

The salvage pathway for nicotinamide involves nicotinamide phosphoribosyltransferase (NAMPT), which converts Nam to nicotinamide mononucleotide (NMN) termedia.pluib.nowikipedia.orgnih.gov. NAMPT is considered the rate-limiting enzyme in this pathway in mammals termedia.plnih.gov. NMN is then converted to NAD(+) by nicotinamide mononucleotide adenylyltransferases (NMNATs) termedia.pluib.nonih.gov.

Another salvage route, known as the Preiss-Handler pathway, utilizes nicotinic acid (NA). NA is converted to nicotinic acid mononucleotide (NaMN) by nicotinate (B505614) phosphoribosyl transferase (NAPRT) termedia.plresearchgate.netresearchgate.net. NaMN is then processed through the same steps as the de novo pathway intermediate, being converted to NaAD and subsequently amidated to NAD(+) termedia.pluib.no.

Nicotinamide riboside (NR) can also serve as a precursor, being phosphorylated by nicotinamide riboside kinases (NRKs) to produce NMN, which then enters the salvage pathway to form NAD(+) termedia.pluib.no.

The salvage pathway is generally more energy-efficient than the de novo pathway, requiring fewer ATP molecules to produce NAD(+) nih.gov. Cells may upregulate enzymes in the salvage pathway under conditions of stress or energy depletion aboutnad.com.

Dephosphorylation and Degradation of alpha-NADP(+)

While NADPH (the reduced form of NADP(+)) is primarily known as an electron donor, the oxidized form, NADP(+), can undergo further conversion and degradation units.it. The outline specifically mentions the dephosphorylation and degradation of alpha-NADP(+). However, the provided search results primarily discuss the dephosphorylation and degradation of NADP(+) in general, without specifically distinguishing the alpha-anomer.

NADP(+) can be dephosphorylated back to NAD(+) by NADP(+) phosphatases researchgate.net. This enzymatic activity helps regulate the intracellular balance between NAD(+) and NADP(+) according to cellular metabolic needs researchgate.net. NADP(+) phosphatase activity has been observed in various organisms and cellular compartments, including mitochondria researchgate.netunits.it. However, the specific enzymes and genes responsible for NADP(+) dephosphorylation have not always been fully characterized units.it.

Degradation products of NADPH are not well-documented, but NADP(+) can be degraded into several derivatives units.it. NADP(+) can also be converted into signaling molecules, such as nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP), which is involved in calcium signaling pnas.orgfrontiersin.orgunits.it.

Enzymatic and Mechanistic Roles of Alpha Nadp +

General Principles of alpha-NADP(+)-Dependent Oxidoreductase Activity

Oxidoreductases are a class of enzymes that catalyze oxidation-reduction reactions, facilitating the transfer of electrons between molecules. NADP(+) and its reduced form, NADPH, serve as crucial cofactors in many such reactions, typically acting as electron acceptors and donors, respectively. wikipedia.orgontosight.ai The activity of NADP(+)-dependent oxidoreductases involves the transfer of a hydride ion.

Hydride Transfer Mechanisms

In enzymatic reactions involving NADP(+), the transfer of a hydride ion (H⁻, a proton with two electrons) is a central mechanistic feature. This transfer typically occurs between the substrate and the nicotinamide (B372718) ring of the NADP(H) cofactor. libretexts.org The hydride is transferred to the C4 position of the nicotinamide ring of NADP(+) during reduction, forming NADPH. Conversely, during oxidation of NADPH, a hydride is transferred from the C4 position to the substrate. libretexts.orgebi.ac.uk

While the beta anomer of NADP(+) is the standard cofactor in most hydride transfer reactions catalyzed by dehydrogenases and reductases, the ability of enzymes to utilize alpha-NADP(+) is rare. Studies on specific enzymes, such as a plasmid-specified dihydrofolate reductase from Escherichia coli, have shown that some enzymes can utilize alpha-NADPH, albeit sometimes with different kinetic parameters compared to beta-NADPH. nih.gov This suggests that the precise geometry and interactions within the enzyme's active site dictate the efficiency of hydride transfer with different cofactor epimers. The phosphate (B84403) group on the adenosine (B11128) ribose of NADP(+) is located far from the nicotinamide ring and does not directly participate in the hydride transfer function. libretexts.org

Stereospecificity of Reductase Reactions

Enzymatic reductions involving NADP(H) are highly stereospecific. libretexts.org The hydride transfer from the C4 position of the nicotinamide ring to the substrate can occur from either the pro-R or the pro-S face of the dihydronicotinamide ring, leading to the formation of specific stereoisomers of the product. libretexts.org This stereospecificity is determined by the orientation of the substrate and the NADP(H) cofactor within the enzyme's active site. libretexts.org

For typical NADP(H)-dependent reductases, the binding of the standard beta-NADP(H) in a specific orientation dictates which face of the substrate receives the hydride. The stereochemical outcome of the reaction is a critical aspect of enzyme catalysis and is essential for producing the correct biological molecules. While the stereospecificity of reactions utilizing alpha-NADP(+) is less extensively studied due to its limited biological prevalence, any enzyme capable of using alpha-NADP(+) would likely exhibit a defined stereospecificity based on the structural arrangement of its active site and the binding mode of the alpha epimer. For instance, studies on 3-alpha-hydroxysteroid/dihydrodiol dehydrogenase complexed with NADP(+) have provided insights into how the cofactor and substrate are oriented for hydride transfer and the resulting stereochemistry. nih.govnih.gov

Involvement of alpha-NADP(+) in Key Metabolic Pathways

While the primary role of NADP(+) in central metabolic pathways is fulfilled by the beta epimer, understanding potential interactions or roles of alpha-NADP(+) requires examining pathways where NADP(H) is a critical cofactor, such as the Pentose (B10789219) Phosphate Pathway.

Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway is a crucial metabolic route that runs parallel to glycolysis. libretexts.orgkhanacademy.org Its primary functions are to generate NADPH, essential for reductive biosynthesis and protection against oxidative stress, and to produce precursor molecules for nucleotide synthesis. libretexts.orgkhanacademy.orgwikipedia.org The oxidative phase of the PPP is the main source of cellular NADPH in many organisms. wikipedia.orgfrontiersin.org

Glucose-6-Phosphate Dehydrogenase (G6PD) and alpha-NADP(+) Binding

Glucose-6-Phosphate Dehydrogenase (G6PD) is the rate-limiting enzyme of the oxidative branch of the PPP, catalyzing the first irreversible step: the oxidation of glucose-6-phosphate to 6-phosphogluconolactone with the concomitant reduction of NADP(+) to NADPH. libretexts.orgwikipedia.orgspandidos-publications.comnih.gov

Human G6PD is a multimeric enzyme that binds NADP(+) at two distinct sites: a catalytic site (NADP⁺c) where the redox reaction occurs, and a structural site (NADP⁺s) located approximately 25 Å away from the active site. nih.govpnas.org The binding of NADP⁺s is important for the structural integrity and allosteric regulation of G6PD activity. nih.govpnas.orgpnas.org

While the catalytic site is highly specific for the beta epimer of NADP(+), the potential for alpha-NADP(+) to bind to either the catalytic or structural sites of G6PD or other NADP(+)-dependent enzymes is a subject of interest in understanding cofactor specificity. The structural differences between alpha- and beta-NADP(+) lie in the glycosidic linkage to the adenine (B156593) base. This difference can influence how the cofactor interacts with the protein environment of the binding site. Detailed structural studies, such as X-ray crystallography of G6PD with bound NADP(+), provide insights into the specific residues involved in cofactor binding and the structural determinants of specificity. nih.govpnas.orgpnas.orgiucr.org

Regulation of PPP Flux by alpha-NADP(+)/NADPH Ratio

The flux through the oxidative branch of the PPP is tightly regulated, primarily by the cellular ratio of NADP(+) to NADPH. libretexts.orgkhanacademy.orgunivr.it G6PD activity is strongly inhibited by high concentrations of NADPH and stimulated by the availability of its substrate, NADP(+). frontiersin.orgwikipedia.orgunivr.it A low NADP(+)/NADPH ratio signifies a high level of reducing power in the cell, and this inhibits G6PD, slowing down the production of more NADPH. libretexts.orgunivr.it Conversely, an increase in the NADP(+)/NADPH ratio, often due to increased utilization of NADPH in reductive processes or oxidative stress, activates G6PD, increasing PPP flux and replenishing the NADPH pool. wikipedia.orgunivr.it

The typical cytosolic NADP(+)/NADPH ratio is kept very low, favoring the reduced form, which is available for reductive biosynthesis and antioxidant defense. wikipedia.orgdenistitovlab.org For instance, in rat liver cytosol, the free NADP(+)/NADPH ratio is approximately 0.01. denistitovlab.org

If alpha-NADP(+) were present in the cell, its effect on the regulation of PPP flux would depend on whether it can interact with G6PD or other regulatory enzymes of the pathway. If alpha-NADP(+) could bind to the catalytic or structural sites of G6PD, it might potentially influence enzyme activity and thus PPP flux. However, given the high specificity of most enzymes for the beta epimer, it is likely that alpha-NADP(+) would not significantly participate in this regulatory mechanism under normal physiological conditions. Research findings on the allosteric role of the structural NADP(+) in G6PD activity highlight the intricate mechanisms by which NADP(+) binding influences enzyme function and pathway regulation. pnas.orgpnas.org

Below is a table summarizing key aspects of NADP(+) binding to human G6PD:

| NADP(+) Binding Site | Location on G6PD Subunit | Role in G6PD Activity | Influence of Binding |

| Catalytic Site | N-terminal domain | Involved in hydride transfer (redox) | Direct participation in the catalytic reaction. nih.gov |

| Structural Site | C-terminal domain | Structural integrity and allosteric regulation | Induces structural ordering, regulates G6P binding and catalysis. nih.govpnas.orgpnas.org |

Isocitrate Dehydrogenase (IDH) Isoforms

Isocitrate dehydrogenase (IDH) enzymes catalyze the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (B1197944), a key step in the tricarboxylic acid (TCA) cycle and other metabolic pathways. nih.govebi.ac.uk There are two main subclasses of IDH based on their coenzyme specificity: NAD(+)-dependent and NADP(+)-dependent. wikipedia.org In eukaryotes, there are at least three IDH isozymes: two mitochondrial (one NAD(+)-dependent and one NADP(+)-dependent) and one predominantly cytosolic NADP(+)-dependent form. ebi.ac.ukwikipedia.org

Mitochondrial and Cytosolic alpha-NADP(+)-Dependent IDH Activity

NADP(+)-dependent IDH isoforms are found in various cellular compartments, including the mitochondria, cytosol, and peroxisomes in eukaryotes, as well as in prokaryotic cells. frontiersin.orgwikipedia.org The mitochondrial NADP(+)-dependent IDH (IDH2 in humans) and the cytosolic/peroxisomal NADP(+)-dependent IDH (IDH1 in humans) both catalyze the conversion of isocitrate to alpha-ketoglutarate, generating NADPH in the process. frontiersin.orgwikipedia.orgwikipedia.org This reaction is a significant source of NADPH, particularly in tissues like fat and potentially the liver. wikipedia.org

In cultured rat neural cells, the expression of both cytosolic and mitochondrial NADP(+)-dependent IDHs has been observed. nih.gov Studies showed that in astroglial and microglial cultures, the total IDH activity was nearly equally distributed between cytosolic and mitochondrial fractions. nih.gov However, in cultures of neurons and oligodendrocytes, approximately 75% of the total IDH activity was found in the cytosolic fractions. nih.gov This suggests a compartmentalized role for NADP(+)-dependent IDH activity depending on cell type.

The NADP(+)-dependent IDH reaction is crucial for generating reducing power (NADPH). nih.gov Through the production of alpha-ketoglutarate, this reaction also links carbon and nitrogen metabolism and contributes to cellular defense against oxidative damage and detoxification of reactive oxygen species (ROS). nih.gov

Here is a summary of NADP(+)-dependent IDH localization and function:

| Isozyme | Localization | Primary Function | Coenzyme |

| IDH1 | Cytosol, Peroxisomes | NADPH generation for biosynthesis & antioxidant defense | NADP(+) |

| IDH2 | Mitochondria | NADPH generation for biosynthesis & antioxidant defense | NADP(+) |

Allosteric Regulation and Catalytic Mechanisms of IDH

NADP(+)-dependent IDH enzymes catalyze a three-step reaction involving dehydrogenation, beta-decarboxylation, and tautomerization. researchgate.net The catalytic mechanism involves conserved residues that bind to the NADP(+) coenzyme and the metal-bound substrate. researchgate.net Productive coenzyme binding in Escherichia coli IDH, for example, involves interactions between specific residues flanking a "phosphorylation loop" and the nicotinamide mononucleotide moiety of NADP(+). researchgate.net Electrostatic interactions involving a tetrad of residues are also crucial for assembling a catalytically competent active site. researchgate.net

The activity of IDH is subject to regulation. In Escherichia coli, the activity of the NADP(+)-dependent form can be controlled by the phosphorylation of a serine residue, leading to complete inactivation of the phosphorylated form. ebi.ac.uk

Studies on human NAD-dependent IDH (IDH3) provide insights into the complexities of allosteric regulation in multi-subunit IDH enzymes. While IDH3 uses NAD(+), the principles of allosteric control involving distinct subunits and regulatory sites are relevant to understanding NADP(+)-dependent IDH regulation, although NADP(+)-dependent IDHs are typically homodimers. wikipedia.orgwikipedia.orgbiorxiv.org For instance, in human NAD-IDH, specific subunits and domains are involved in the assembly of the holoenzyme and the transmission of allosteric signals. biorxiv.orgresearchgate.net

The catalytic mechanism of NADP(+)-dependent IDH involves conformational changes, or induced fit, upon substrate and coenzyme binding. researchgate.net These changes position key active site residues for interaction with the metal ion, substrate, and cofactor. researchgate.net For example, specific lysine (B10760008) and tyrosine residues are positioned to deprotonate/reprotonate the alpha-hydroxyl group of isocitrate and protonate the C3 carbon following decarboxylation. researchgate.net A proton relay system can connect the substrate's alpha-hydroxyl to the solvent. researchgate.net

The recognition of NADP(+) by NADP-IDH is primarily driven by positively charged basic amino acids like arginine and lysine, in contrast to the negatively charged acidic amino acid aspartate that is key for NAD(+) recognition in NAD-IDH. researchgate.net

The catalytic activity of IDH1 has also been shown to be regulated by pH, with increasing catalytic efficiency for alpha-ketoglutarate production observed at increasing pH values within tested buffers. portlandpress.com This pH regulation appears to be mediated, at least in part, by buried acidic residues located away from the active site. portlandpress.com

Malic Enzyme (ME) and Related Decarboxylases

Malic enzymes (ME) are a group of oxidative decarboxylases that catalyze the reversible conversion of malate (B86768) to pyruvate (B1213749) and CO2. wikipedia.orgresearchgate.net They are widely distributed in various organisms and play roles in malic acid metabolism. researchgate.net Malic enzymes can utilize either NAD(+) or NADP(+) as a cofactor. genecards.org NADP-dependent malic enzyme (NADP-ME) is one of the key enzymes in these pathways. researchgate.net

Role in C4 Photosynthesis (alpha-NADP-Malic Enzyme)

In C4 photosynthesis, NADP-ME plays a crucial role in concentrating CO2 in bundle sheath cells. biorxiv.orgresearchgate.netfrontiersin.orgfrontiersin.org This pathway enhances photosynthetic efficiency by reducing photorespiration. biorxiv.orgresearchgate.net In NADP-ME type C4 plants, such as maize, sorghum, and sugarcane, CO2 is initially fixed in mesophyll cells by phosphoenolpyruvate (B93156) carboxylase (PEPC) to form oxaloacetate. nih.gov Oxaloacetate is then converted to malate and transported to the bundle sheath cells. researchgate.netnih.gov In the chloroplasts of bundle sheath cells, NADP-ME catalyzes the decarboxylation of malate, releasing CO2 at a high concentration for fixation by Rubisco. biorxiv.orgresearchgate.netnih.gov This reaction also generates NADPH. researchgate.net

The evolution of C4 photosynthesis involved the recruitment and neofunctionalization of housekeeping enzymes, including NADP-ME. biorxiv.orgnih.gov The C4-adapted NADP-ME isoform has increased catalytic efficiency and acquired regulatory properties optimized for the C4 pathway. nih.gov In maize and sorghum, the C4-NADP-ME exists primarily as a stable tetramer, while a non-C4 isoform favors a dimeric state. biorxiv.org Evolutionary changes in amino acid sequences, particularly in the N- and C-terminal regions, influence the oligomeric state and function of these isoforms. biorxiv.org

Regulation of C4-NADP-ME activity is important for coordinating carbon concentration with CO2 fixation and minimizing CO2 leakage from bundle sheath cells. nih.gov For example, phosphorylation of a specific serine residue in maize C4-NADP-ME has been shown to decrease its binding affinity to NADP(+), reducing enzymatic activity during the initial hours of light. nih.gov This posttranslational modification is proposed to fine-tune the enzyme's activity. nih.gov

Here is a summary of the role of NADP-ME in C4 Photosynthesis:

| Enzyme | Location in C4 Plants | Reaction Catalyzed | Product Generated |

| NADP-ME | Bundle Sheath Chloroplasts | Malate + NADP(+) → Pyruvate + CO2 + NADPH + H(+) | NADPH, CO2 |

NADPH Generation in Carbon Metabolism

Beyond its specific role in C4 photosynthesis, NADP-ME contributes to NADPH generation in various carbon metabolic pathways in different organisms. wikipedia.orgresearchgate.net The oxidative decarboxylation of malate by NADP-ME produces NADPH, which is essential for reductive biosynthesis and maintaining redox balance. wikipedia.orgresearchgate.net

In mammalian tissues, there are three distinct isoforms of malic enzyme: a cytosolic NADP(+)-dependent isoform (ME1), a mitochondrial NADP(+)-dependent isoform (ME2 and ME3), and a mitochondrial NAD(+)-dependent isoform. genecards.org The mitochondrial NADP(+)-dependent malic enzyme (encoded by ME2 and ME3 genes) catalyzes the oxidative decarboxylation of (S)-malate to pyruvate using NADP(+) as a cofactor, generating NADPH. genecards.orgmdpi.com

NADP-ME activity has also been linked to various biological processes, including cytosolic pH stabilization and plant stress resistance. researchgate.net Increased ME activity can lead to a rise in cellular malate and citrate (B86180) concentrations. researchgate.net

In Escherichia coli, NADP-linked malic enzyme has been purified and characterized. nih.gov Studies have determined its molecular weight, subunit structure, and kinetic properties, including the Km value for L-malate and the effects of inhibitors. nih.gov The saturation profile for L-malate in E. coli NADP-ME exhibits cooperativity in the presence of chloride ions and acetyl-CoA. nih.gov

Glutamate (B1630785) Dehydrogenase (NADP(+)-dependent)

Glutamate dehydrogenase (GDH) is a ubiquitous metabolic enzyme that catalyzes the reversible oxidative deamination of L-glutamate to alpha-ketoglutarate, using either NAD(+) or NADP(+) as a cofactor. biorxiv.orgnih.govmdpi.com This reaction is a key link between carbon and nitrogen metabolism. nih.govbiorxiv.org NADP(+)-dependent GDH catalyzes the reaction where L-glutamate is converted to 2-oxoglutarate, ammonia, and NADPH in the presence of water and NADP(+). sorachim.com The reverse reaction, the reductive amination of 2-oxoglutarate to glutamate, consumes NADPH. mdpi.com

In animals, both NAD(+) and NADP(+) can serve as electron acceptors for GDH. mdpi.com In organisms like Neurospora crassa, a hexameric NADP(+)-specific GDH is involved in anabolic processes, with broad substrate specificity for aminating various 2-oxo acids. mdpi.com

The structural basis for coenzyme specificity in the GDH family has been investigated. nih.gov Studies on Escherichia coli GDH have revealed potential contributions of positively charged residues to NADP(+) recognition, including interactions with the 2'-phosphate group. nih.gov Mutagenesis and kinetic analysis have confirmed the importance of specific residues in NADP(+) recognition. nih.gov Interestingly, identical residues may specify different coenzyme preferences depending on the structural context, indicating that primary sequence alone is not always a reliable predictor of coenzyme specificity. nih.gov

NADP-dependent glutamate dehydrogenase has also been found in chloroplasts from organisms like the marine green alga Caulerpa simpliciuscula. nih.gov The enzyme from this alga showed high specificity for NADPH, alpha-ketoglutarate, and ammonium (B1175870) ions. nih.gov

Here is a summary of the NADP(+)-dependent GDH reaction:

| Substrates | Products | Coenzyme |

| L-Glutamate, H2O, NADP(+) | 2-Oxoglutarate, NH3, NADPH, H(+) | NADP(+) |

The function of GDH is extensively regulated by various metabolites and non-metabolites. biorxiv.org For instance, in Aspergillus terreus NADP(+)-dependent GDH, dicarboxylic acid metabolites like succinate (B1194679) and malonate have been shown to inhibit enzyme activity by partially occupying the substrate binding pocket. biorxiv.org

Roles of alpha-NADP(+) in Detoxification and Antioxidative Defense Systems

Alpha-NADPH plays a vital role in maintaining cellular redox balance and facilitating detoxification processes through its involvement as a cofactor for key enzymes in these pathways.

Alpha-NADPH is a required cofactor for the activity of glutathione (B108866) reductase (GR) and thioredoxin reductases (TRs). These enzymes are central to the cellular defense against oxidative stress. GR catalyzes the reduction of oxidized glutathione (GSSG) to its reduced form (GSH), utilizing NADPH as the electron donor. This reaction is critical for maintaining a high intracellular GSH/GSSG ratio, which is essential for scavenging reactive oxygen species (ROS) and maintaining the reduced state of proteins. wikipedia.orgcreative-enzymes.comfabad.org.trnih.gov Thioredoxin reductases, similarly, use NADPH to reduce oxidized thioredoxin (Trx), a small protein involved in reducing disulfide bonds in other proteins and acting as an antioxidant. frontiersin.orgvirginia.eduwikipedia.orgpnas.org The transfer of electrons from NADPH to FAD and then to the redox-active disulfide in these enzymes is a fundamental aspect of their catalytic mechanism. fabad.org.trvirginia.eduwikipedia.orgproteopedia.org

NADPH oxidases (NOXs) are a family of membrane-bound enzymes whose primary function is the generation of reactive oxygen species (ROS), such as superoxide (B77818) anion (O2•−), using NADPH as the electron source. nih.govphysiology.orgnih.govacs.orgnih.gov While often associated with oxidative damage, NOX-derived ROS also serve important signaling roles in various cellular processes, including immune responses and cell proliferation. nih.govnih.gov The mechanism involves the transfer of electrons from NADPH on the cytosolic side of the membrane across the membrane to molecular oxygen on the extracellular or luminal side. nih.govnih.gov This electron transfer is facilitated by a complex of subunits, including a catalytic core and regulatory proteins, which assemble upon activation. nih.goversnet.org

Adrenodoxin reductase (ADXR) is a flavoprotein that functions as the initial electron transfer component in mitochondrial cytochrome P450 systems, which are involved in steroid hormone biosynthesis and other metabolic processes. wikipedia.orguniprot.org ADXR catalyzes the transfer of two electrons from NADPH to its FAD prosthetic group. wikipedia.orgrcsb.org These electrons are then transferred one at a time to the iron-sulfur protein adrenodoxin, which in turn delivers them to mitochondrial P450 enzymes. wikipedia.orguniprot.orgnih.govebi.ac.uk The interaction between ADXR and NADPH involves specific binding domains within the enzyme. wikipedia.orgrcsb.org Structural studies have provided insights into the conformational changes that occur upon NADPH binding and the mechanism of electron transfer. rcsb.org

NADPH-dependent alkenal/one oxidoreductase (AOR) is an enzyme involved in the detoxification of reactive alpha,beta-unsaturated aldehydes and ketones, which are often generated during lipid peroxidation and can be toxic to cells. nih.govuniprot.orgoup.comuniprot.org AOR catalyzes the reduction of the carbon-carbon double bond of these compounds, using NADPH as the reducing agent. nih.govuniprot.orgoup.comuniprot.org This activity helps to mitigate the harmful effects of these reactive carbonyls. uniprot.orgoup.comuniprot.org Studies on the kinetic mechanism of AOR have shown an ordered mechanism where NADPH binds first. nih.gov AOR exhibits a preference for NADPH over NADH. nih.gov

alpha-NADP(+) in Anabolic Biosyntheses

Alpha-NADPH is a crucial source of reducing power for many anabolic pathways, where it provides the electrons necessary for the synthesis of various biomolecules.

NADPH is essential for the de novo synthesis of fatty acids and lipids, processes that occur primarily in the cytosol and endoplasmic reticulum. nih.govwikipedia.orgtaylorandfrancis.comnih.govnih.govunipd.it Fatty acid synthesis requires NADPH as a reducing agent in two key steps catalyzed by fatty acid synthase. wikipedia.orgtaylorandfrancis.com The pathway converts acetyl-CoA into saturated fatty acids, consuming NADPH in the process. wikipedia.orgnih.gov The reducing equivalents from NADPH are used to reduce carbon-carbon double bonds formed during the elongation cycles of fatty acid synthesis. wikipedia.org Lipid synthesis, including the formation of triglycerides and phospholipids, also relies on the availability of NADPH. wikipedia.orgnih.gov Tissues with high rates of lipogenesis, such as liver and white adipose tissue, have a high capacity for cytoplasmic NADPH generation to support these processes. nih.gov

Based on the available scientific literature, the chemical compound alpha-NADP(+) is considered extremely rare in nature compared to its more common isomer, beta-NADP(+). The enzymatic and mechanistic roles in major metabolic pathways such as steroid and cholesterol synthesis, nucleic acid and amino acid biosynthesis, and NAD(P)(+) transhydrogenase functions are predominantly attributed to the beta isomer of NADP(+) and its reduced form, NADPH.

Regulation of Alpha Nadp + /nadph Redox Homeostasis

Coordination with NAD(+)/NADH Redox Couple

The coordination between the β-NADP(+)/β-NADPH and the β-NAD(+)/β-NADH redox couples is a cornerstone of metabolic regulation. The two pools are maintained at different redox potentials and serve distinct primary functions: β-NAD+/β-NADH in catabolism and β-NADP+/β-NADPH in anabolism and antioxidant defense. wikipedia.orgnih.gov

There is no available research on any potential coordination between the α-NADP(+)/α-NADPH redox couple and the NAD(+)/NADH couple (either α or β anomers). The mechanisms that would facilitate such coordination, such as substrate channeling or allosteric regulation of enzymes, have not been described for the α-anomer of NADP(+).

Adaptive Responses to Metabolic Perturbations

Cells adapt to metabolic perturbations, such as oxidative stress or changes in nutrient availability, by modulating the redox state of the β-NADP(+)/β-NADPH pool. For instance, under oxidative stress, the demand for β-NADPH increases to support antioxidant systems like the glutathione (B108866) and thioredoxin pathways. nih.gov

Whether the α-NADP(+) pool plays any role in adaptive responses to metabolic perturbations is currently unknown. There are no studies to date that have investigated changes in the levels or redox state of α-NADP(+) in response to cellular stress.

Cellular and Subcellular Compartmentalization of Alpha Nadp + Metabolism

Cytosolic Pools and Their Unique Functions

The cytosol is a major compartment for NADP(+) metabolism, primarily involving the generation of NADPH through pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and the cytosolic NADP(+)-dependent isocitrate dehydrogenase (IDH1) ontosight.ainih.gov. Cytosolic NADPH is vital for maintaining the reduced state of glutathione (B108866), a key antioxidant, and for supporting reductive biosynthetic processes such as fatty acid synthesis nih.govwikipedia.orgunits.it.

Specific information regarding the unique functions of alpha-NADP(+) within the cytosolic pool is limited in the analyzed literature. Studies investigating enzyme specificity have shown that certain enzymes, such as NADPase found in the Golgi apparatus of bovine Leydig cells, exhibit clear specificity for beta-NADP(+) as a substrate, with weak or negative reactions observed when alpha-NADP(+) is used nih.gov. This suggests that alpha-NADP(+) may not serve as a primary substrate for all NADP(+)-dependent enzymes in the cytosol or associated organelles like the Golgi. The precise metabolic fate or function of any existing cytosolic alpha-NADP(+) pools remains largely unexplored in the provided research.

Mitochondrial Pools and Their Specific Roles

Mitochondria also maintain a pool of NADP(H), distinct from the cytosolic pool due to the impermeability of the inner mitochondrial membrane to these cofactors acs.orgnih.govnih.gov. Mitochondrial NADPH is primarily generated by enzymes such as the mitochondrial NADP(+)-dependent isocitrate dehydrogenase (IDH2) and nicotinamide (B372718) nucleotide transhydrogenase (NNT) acs.orgnih.gov. This mitochondrial NADPH is crucial for protecting against redox stress within the mitochondria and supporting specific biosynthetic processes like proline synthesis nih.govnih.gov.

The available research does not provide specific details on the presence or unique roles of alpha-NADP(+) within the mitochondrial compartment. The functions and metabolic pathways described in mitochondria are attributed to the beta anomer of NADP(H). The mechanisms regulating the potential transport or metabolism of alpha-NADP(+) into or within mitochondria are not elucidated in the examined literature.

Chloroplast NADP(+) Dynamics in Photosynthetic Organisms

In photosynthetic organisms, chloroplasts are major sites of NADP(+) metabolism, playing a central role in the light-dependent reactions of photosynthesis frontiersin.orgnih.govwikipedia.orgresearchgate.net. NADP(+) acts as the final electron acceptor in the photosynthetic electron transport chain, being reduced to NADPH by ferredoxin:NADP(+) oxidoreductase (FNR) frontiersin.orgnih.govresearchgate.netcore.ac.uk. The resulting NADPH provides the reducing power for carbon fixation in the Calvin cycle and other reductive processes within the chloroplast wikipedia.orgfrontiersin.orgnih.gov. The NADP(+) pool size and redox status in chloroplasts are dynamically adjusted in response to light conditions and are crucial for chloroplast biogenesis and function frontiersin.orgnih.gov.

While the dynamics of the NADP(H) pool in chloroplasts are well-documented, the specific involvement or presence of alpha-NADP(+) in these processes is not detailed in the provided search results. The literature focuses on the role of the beta anomer in photosynthesis and related pathways within the chloroplast.

Peroxisomal Involvement in alpha-NADP(+) Metabolism

Peroxisomes are involved in a variety of metabolic pathways and also contain NADP(H)-dependent enzymes acs.orgnih.govwikipedia.orgphysiology.org. These organelles play roles in fatty acid metabolism, detoxification, and the metabolism of reactive oxygen species nih.govwikipedia.orgphysiology.orgscirp.org. Some enzymes within peroxisomes can utilize NADP(H), and transport mechanisms for NADP(H) across the peroxisomal membrane are thought to exist, potentially involving specific transporters or co-import with enzymes nih.gov. Peroxisomal NADP-dependent enzymes, such as isocitrate dehydrogenase (IDH1), contribute to the peroxisomal NADP(H) pool nih.gov.

Similar to other organelles, the research primarily discusses the role of the beta anomer of NADP(H) in peroxisomal metabolism. There is no specific information available in the search results regarding the unique involvement or metabolic fate of alpha-NADP(+) within peroxisomes.

Nuclear Functions of alpha-NADP(+)

The nucleus also contains NAD(P) pools, and these nucleotides are involved in various nuclear processes, including DNA repair, chromatin remodeling, and gene expression regulation nih.govnih.govresearchgate.net. NADP(H) in the nucleus can influence the activity of nuclear enzymes and transcription factors tandfonline.com.

The provided search results mention nuclear NAD(P) pools and their importance nih.govnih.gov. However, none of the results specifically address the presence, concentration, or unique functions of alpha-NADP(+) within the nucleus. Research on nuclear NADP(H) primarily pertains to the beta anomer and its roles in maintaining nuclear redox balance and supporting nuclear processes.

Signaling Functions of Alpha Nadp + and Its Derivatives

alpha-NADP(+) as a Precursor for Second Messengers

Alpha-NADP(+) serves as a precursor for the synthesis of at least one important second messenger, Nicotinic Acid Adenine (B156593) Dinucleotide Phosphate (B84403) (NAADP). Second messengers are intracellular signaling molecules released in response to extracellular stimuli, triggering physiological changes within the cell. wikipedia.org

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Synthesis

NAADP is a Ca²⁺-mobilizing second messenger synthesized in response to extracellular stimuli. wikipedia.orgnih.gov Structurally, NAADP is a dinucleotide that differs from NADP(+) by a hydroxyl group replacing the nicotinamide (B372718) amino group. wikipedia.org This seemingly minor modification converts it into a potent Ca²⁺-mobilizing second messenger. wikipedia.org

The synthesis of NAADP can occur through a base-exchange reaction where the nicotinamide group on NADP(+) is swapped with nicotinic acid. physiology.orgnih.gov Enzymes belonging to the ADP-ribosyl cyclase family, such as CD38 and CD157 in mammals, can catalyze this reaction. wikipedia.orgphysiology.org While initially discovered as enzymes synthesizing cyclic ADP-ribose (cADPR), these are promiscuous enzymes capable of producing NAADP. wikipedia.org CD38 has been identified as a major enzyme responsible for NAADP synthesis in mammalian tissues. portlandpress.com Studies using tracheal homogenates have shown that NAADP can be synthesized from exogenous NADP and nicotinic acid via base exchange. nih.govresearchgate.net Another enzyme, SARM1, has also been reported to catalyze the formation of NAADP from NAD(+). wikipedia.org The first chemical synthesis of NAADP was achieved using a chemoenzymatic approach involving the total chemical synthesis of NADP followed by enzymatic conversion to NAADP. capes.gov.br

Role in Intracellular Calcium Signaling

NAADP is considered one of the most potent stimulators of intracellular Ca²⁺ release known to date. physiology.org Unlike other Ca²⁺ mobilizing messengers such as inositol (B14025) trisphosphate (IP3) and cyclic ADP-ribose (cADPR), which primarily release Ca²⁺ from the endoplasmic reticulum, NAADP mobilizes calcium from acidic stores, including lysosomes. wikipedia.orgphysoc.org This represents a distinct function for these organelles in calcium signaling. physoc.org

NAADP binds to and opens Ca²⁺ channels on intracellular organelles, thereby increasing the intracellular Ca²⁺ concentration, which in turn modulates various cellular processes. wikipedia.org Recent research has identified two-pore channels (TPCs) as likely targets for NAADP. physoc.org These channels are localized in endolysosomes and mediate local Ca²⁺ release. physoc.org NAADP-mediated Ca²⁺ release via endolysosomal TPCs can serve as a widespread trigger for intracellular calcium signaling. physoc.org Three distinct roles of these NAADP-regulated channels have been identified: regulating local Ca²⁺ release involved in endolysosomal functions like fusion and trafficking; triggering global Ca²⁺ release by recruiting Ca²⁺-induced Ca²⁺ release (CICR) channels at lysosomal-endoplasmic reticulum junctions; and regulating plasma membrane excitability by targeting Ca²⁺ release from sub-plasma membrane stores to activate plasma membrane calcium-activated channels. physoc.org

The structural requirements for NAADP-induced Ca²⁺ release appear stringent, as several structural analogs of NAADP have no effect on intracellular Ca²⁺ release. physiology.org The phosphate group at the 2' position is crucial for the biological activity of NAADP. physiology.org

Research findings highlight the significance of NAADP in calcium signaling:

NAADP is a universal Ca²⁺ mobilizing second messenger essential for the initiation of Ca²⁺ signaling. nih.govmdpi.com

NAADP mobilizes Ca²⁺ from a different subcellular location compared to cADPR or IP3. nih.gov

Studies in guinea pig trachea have shown that NAADP satisfies Sutherland's criteria for a second messenger, demonstrating its synthesis, metabolism, and ability to increase cytosolic calcium. nih.gov

The NAADP/TPC signaling axis plays a role in pathophysiological processes such as neurodegeneration, tumorigenesis, and cellular viral entry. nih.gov

A selective cell-permeant NAADP antagonist, trans-Ned-19, has been discovered which blocks Ca²⁺ signals and downstream Ca²⁺-dependent processes. wikipedia.org

Regulation of Protein Activity via Direct Binding or Allosteric Effects

While the primary signaling role of alpha-NADP(+) is indirect through its conversion to NAADP, NADP(+) and its reduced form, NADPH, can also directly influence protein activity. Allosteric regulation is a mechanism where ligand binding at one site on a protein affects activity at a distant site. researchgate.netnih.govwhiterose.ac.uk

NADPH has been identified as an allosteric regulator of HSCARG (short-chain dehydrogenase/reductase family 48A, member 1). tandfonline.comunits.it Under normal conditions, HSCARG binds NADPH. tandfonline.comunits.it A decreased NADPH/NADP(+) ratio causes the release of NADPH, leading to alterations in protein structure and subcellular distribution. tandfonline.comunits.it These changes promote the interaction between HSCARG and argininosuccinate (B1211890) synthetase (AS), a rate-limiting enzyme in nitric oxide synthesis, resulting in the inhibition of AS and decreased NO production. tandfonline.comunits.it

Studies on bovine glutamate (B1630785) dehydrogenase (BGDH), a hexameric protein, show complex allosteric regulation involving both homotropic and heterotropic effects. plos.org This enzyme is negatively cooperative with respect to NADP(+) binding and is regulated by GTP (inhibition) and ADP (activation). plos.org

Research on NADP-malic enzyme 2 (NADP-ME2) from Arabidopsis thaliana demonstrates complex allosteric regulation by fumarate, which can act as an activator or inhibitor depending on its concentration and substrate levels. conicet.gov.ar Structural studies and mutagenesis have provided insights into the allosteric site and the conformational changes associated with ligand binding in NADP-ME2. conicet.gov.ar

Redox Sensing and its Influence on Cellular Processes

The NADP(+)/NADPH redox couple plays a crucial role in maintaining cellular redox homeostasis. nih.gov While NADPH is the primary player in providing reducing equivalents for antioxidant defense and reductive biosynthesis, the ratio of NADPH to NADP(+) is a key indicator of the cellular redox state and influences cellular processes. tandfonline.comnih.govunits.itnih.gov

NADPH's roles in redox sensing and as a substrate for NADPH oxidases (NOX) to generate reactive oxygen species (ROS) extend its functional scope. tandfonline.comnih.govunits.itnih.gov NADPH oxidases utilize NADPH to produce superoxide (B77818) and hydrogen peroxide. nih.govmdpi.com Most NADPH oxidase isoforms require a signal, such as increased Ca²⁺ levels, for activation. mdpi.com This links calcium signaling, potentially initiated by NAADP derived from NADP(+), to ROS production and redox signaling.

Changes in the cellular redox state, as reflected by alterations in the NAD(P)H ratios, can have significant impacts on cellular function and have been linked to various pathological conditions. nih.gov Proteins that sense the binding of NADP(H) are referred to as redox sensors. scribd.com The allosteric regulation of HSCARG by NADPH, as mentioned earlier, is an example of how the NADPH/NADP(+) ratio can directly influence the activity of a protein involved in a signaling pathway (nitric oxide synthesis). tandfonline.comunits.it

The compartmentalization of NAD(H) and NADP(H) pools within the cell is critical for maintaining steady levels and ensuring normal functions while avoiding redox stress. nih.gov The isocitrate-α-KG shuttle, for instance, facilitates communication between cytosolic and mitochondrial NADP(H) pools. nih.gov

Methodologies for the Academic Investigation of Alpha Nadp +

Quantitative Determination of alpha-NADP(+) and NADPH Pools

Accurate quantification of alpha-NADP(+) and NADPH pools is crucial for studying their biological roles. Several analytical approaches have been developed and applied to measure NADP(H) levels, with varying degrees of specificity and sensitivity. While many methods are designed for the more abundant beta isomers, adaptations and specific techniques may be necessary to differentiate and quantify the alpha forms.

Mass Spectrometry-Based Approaches (e.g., LC-MS/MS, GC-MS)

Mass spectrometry-based methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer high sensitivity and specificity for the quantitative determination of metabolites, including NADP(H) species. LC-MS/MS is widely used for the analysis of NAD(P)H metabolites in biological samples. nih.govciteab.comwikipedia.org This technique allows for the separation of different forms of NADP(H) based on their chemical properties before detection by mass spectrometry. Tandem mass spectrometry (MS/MS) provides increased specificity by measuring specific fragmentation patterns of the target molecules, enabling the differentiation of isomers and reducing interference from other compounds. wikipedia.org GC-MS typically requires derivatization of the metabolites to make them volatile, and it has also been applied for the quantification of various metabolites, including those in NADP(H)-related pathways. The sensitivity and ability to resolve closely related molecules make MS-based methods powerful tools for quantifying alpha-NADP(+) and NADPH, provided that chromatographic conditions are optimized to separate the alpha and beta isomers if necessary.

Enzymatic Cycling Assays

Enzymatic cycling assays are highly sensitive methods for quantifying NADP(H) that utilize enzyme-catalyzed reactions to amplify the signal. These assays typically involve a primary enzyme that uses the target molecule (e.g., NADP or NADPH) as a cofactor, coupled with a secondary enzyme that regenerates the cofactor, allowing it to undergo multiple reaction cycles. The product of the cycling reactions is then measured, often spectrophotometrically or fluorometrically. For example, NADP can be reduced to NADPH by glucose-6-phosphate dehydrogenase, and the resulting NADPH can be reoxidized by another enzyme, such as diaphorase, which simultaneously converts a probe molecule into a detectable product. This cycling process leads to a significant amplification of the signal, enabling the detection of low concentrations of NADP(H). While enzymatic cycling assays are generally highly sensitive for total NADP(H) or the sum of oxidized and reduced forms, differentiating between alpha and beta isomers might require specific enzymes that exhibit selectivity for one form over the other, or coupling with a separation step.

Challenges in Sample Preparation and Metabolite Stability for Quantification

Accurate quantification of intracellular alpha-NADP(+) and NADPH pools is significantly challenged by issues related to sample preparation and metabolite stability. NADP(H) cofactors are known to be relatively unstable and can undergo rapid degradation or interconversion between oxidized and reduced forms during sample collection, quenching, and extraction procedures. wikipedia.org Enzymatic activity within biological samples can quickly alter the levels and redox state of NADP(H) metabolites after cell lysis or tissue homogenization if not immediately quenched.

Effective quenching of metabolic activity is critical to preserve the in vivo concentrations of NADP(H). This is often achieved by rapidly cooling the sample or adding quenching solvents like cold methanol, acetonitrile, or perchloric acid. citeab.com The choice of extraction method and solvent is also crucial for efficient recovery of NADP(H) while minimizing degradation and interconversion. Acidic conditions are typically used to extract NADP, while alkaline conditions are preferred for NADPH extraction, allowing for the separate quantification of the oxidized and reduced pools. However, even under optimized conditions, some degree of degradation or artificial alteration of the NADP(H) redox state can occur, highlighting the need for careful validation of sample preparation protocols. The stability of extracted NADP(H) during storage and analysis is another concern, often requiring storage at very low temperatures (-80 °C) and analysis within a limited timeframe. wikipedia.org

Genetically Encoded Biosensors for Real-time In Vivo Analysis

Genetically encoded biosensors offer a powerful approach for real-time, in vivo monitoring of metabolite levels and dynamics within living cells and organisms. These biosensors are engineered proteins or protein domains that change their fluorescence properties in response to the binding of a specific metabolite, allowing for continuous measurement without disruptive sampling.

Principles of Sensor Design and Operation (e.g., FRET-based, Apollo-NADP+)

Genetically encoded biosensors for NADP(H) are typically designed by fusing a metabolite-binding domain to a fluorescent protein or a pair of fluorescent proteins. The binding of the target metabolite (e.g., NADP or NADPH) induces a conformational change in the sensor protein, which in turn alters the fluorescence properties of the attached fluorescent protein(s). This change can manifest as a change in fluorescence intensity, wavelength, or fluorescence resonance energy transfer (FRET) between two fluorescent proteins.

FRET-based sensors consist of a donor fluorescent protein and an acceptor fluorescent protein positioned such that energy can be transferred from the excited donor to the acceptor when they are in close proximity (typically <10 nm). The metabolite-binding domain is placed between or fused to the fluorescent proteins. Upon metabolite binding, the conformational change of the binding domain alters the distance or orientation between the donor and acceptor, resulting in a change in FRET efficiency. This change in FRET can be measured as a change in the ratio of acceptor emission to donor emission when the donor is excited.

An example of a genetically encoded biosensor for NADP is the Apollo-NADP sensor. Apollo-NADP is a spectrally tunable family of sensors designed to detect NADP. These sensors can be based on principles like homo-FRET, where dimerization of a protein (e.g., glucose-6-phosphate dehydrogenase) fused to fluorescent proteins occurs upon binding of NADP, leading to changes in fluorescence polarization. While genetically encoded biosensors provide valuable spatial and temporal information about NADP(H) dynamics in living systems, their development requires careful engineering to ensure specificity, sensitivity, appropriate dynamic range, and minimal perturbation of cellular metabolism. The specificity of these sensors for alpha-NADP(+) versus beta-NADP(+) would depend on the inherent binding properties of the sensing domain used in the biosensor construction.

Subcellular Targeting of Biosensors

Genetically encoded fluorescent biosensors have become invaluable tools for monitoring the dynamics of pyridine (B92270) nucleotides within living cells and their specific compartments. These biosensors can be targeted to different subcellular locations using host sorting machinery, allowing for the investigation of NADP(+) pools in specific organelles such as the cytoplasm, mitochondrial matrix, nucleus, endoplasmic reticulum (ER), and peroxisomes. mdpi.comacs.org This targeted approach is crucial because many redox processes occur in specific cellular regions, and whole-cell measurements may not provide sufficient sensitivity to detect localized events. mdpi.com While many biosensors are designed to monitor the NADPH/NADP(+) redox state, their targeting to specific organelles enables researchers to study the compartmentalization of these molecules and their impact on organelle-specific processes. acs.org

Applications in Monitoring Redox Dynamics

Genetically encoded fluorescent protein-based biosensors, such as the NAPstar family, offer real-time, specific, and pH-resistant measurements across a broad range of NADP redox states with subcellular resolution. biorxiv.orgbiorxiv.orgresearchgate.net These biosensors have been successfully applied in various model organisms, including yeast, plants, and mammalian cells, revealing insights into the dynamics of NADP redox homeostasis. biorxiv.orgbiorxiv.orgresearchgate.net For instance, NAPstar biosensors have been used to monitor the reduction of NADP(+) to NADPH in enzyme-catalyzed reactions, such as that involving isocitrate dehydrogenase. biorxiv.orgbiorxiv.org They have also been employed to observe NADP oxidation during reactions catalyzed by enzymes like glutathione (B108866) reductase. biorxiv.orgbiorxiv.org These tools allow for the selective monitoring of NADP dynamics, which can be measured through changes in fluorescence excitation and emission spectra or fluorescence lifetime imaging. biorxiv.orgbiorxiv.org

Structural Biology Approaches

Structural biology techniques are essential for understanding the molecular interactions between alpha-NADP(+) and proteins, particularly enzymes that may bind this cofactor. These methods provide high-resolution details about the binding sites and conformational changes induced by cofactor binding.

X-ray Crystallography of alpha-NADP(+)-Enzyme Complexes

X-ray crystallography is a primary technique for determining the three-dimensional structure of proteins and their complexes with ligands like alpha-NADP(+). wikipedia.org This method involves crystallizing the protein-cofactor complex and then analyzing the diffraction pattern produced by X-rays passing through the crystal to reconstruct the electron density map and atomic positions. wikipedia.org Studies utilizing X-ray crystallography have provided detailed insights into how NADP(+) binds to various enzymes, including ferredoxin-NADP reductase (FPR) rcsb.orgnih.gov, N-acetyl-gamma-glutamyl-phosphate reductase (AGPR) nih.gov, and dihydropyrimidine (B8664642) dehydrogenase nih.gov. These structures reveal the specific hydrogen bonds and hydrophobic contacts that stabilize the interaction between the enzyme and NADP(+). rcsb.orgnih.govnih.gov Crystallographic analysis can also highlight conformational changes in the enzyme upon NADP(+) binding, such as loop movements that enclose the cofactor in a binding pocket. nih.gov

Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation

Cryo-EM has emerged as a powerful technique for determining the structures of biological macromolecules, particularly large protein complexes, at near-atomic resolution. cnpem.br This method involves flash-freezing the sample in a thin layer of amorphous ice and then imaging the particles using a transmission electron microscope. cnpem.br By collecting thousands of images of individual particles in different orientations and computationally processing them, a three-dimensional reconstruction of the molecule can be generated. Cryo-EM is particularly useful for studying flexible or dynamic protein complexes that are difficult to crystallize for X-ray diffraction. cnpem.brresearchgate.net While X-ray crystallography has been widely used for NADP(+)-enzyme complexes, Cryo-EM can provide complementary information, especially for understanding the structural dynamics involved in cofactor binding and enzymatic activity. researchgate.net Recent studies have utilized Cryo-EM to elucidate the structure of human NAD kinase in complex with its substrate NAD(+), providing insights into the regulation of NADP(H) production. nih.gov Cryo-EM has also been applied to study the structure of large enzyme complexes like human fatty acid synthase (FASN) in different conformational states with NADPH and NADP(+) present, revealing molecular insights into dynamic processes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Studies

NMR spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution. acs.org For studying alpha-NADP(+) interactions with enzymes, NMR can be used to monitor chemical shift perturbations of enzyme or cofactor nuclei upon binding, indicating the residues involved in the interaction. rcsb.orgnih.gov Saturation Transfer Difference (STD) NMR is a specific NMR technique that can identify the parts of a ligand that are in close contact with a protein. researchgate.netmdpi.com STD NMR studies have been applied to investigate the interaction between ferredoxin-NADP(+) reductase (FNR) and NADP(+), revealing that the entire dinucleotide chain interacts with the enzyme. researchgate.netmdpi.com NMR can also provide insights into the conformational dynamics of enzymes upon cofactor binding, which may be linked to catalytic mechanisms. acs.org Studies using NMR have investigated the interaction of dihydrofolate reductase (DHFR) with NADP(+), providing information about binding affinities and potential enzymatic activities. nih.gov

Mutagenesis and Biochemical Characterization of alpha-NADP(+)-Dependent Enzymes

Mutagenesis, the process of intentionally altering the gene sequence of an enzyme, is a powerful tool for investigating the role of specific amino acid residues in cofactor binding, catalysis, and specificity. By introducing mutations in the gene encoding an alpha-NADP(+)-dependent enzyme, researchers can create variant enzymes with altered properties. Biochemical characterization of these mutant enzymes, including kinetic analysis, allows for the determination of parameters such as substrate affinity (K_m), catalytic efficiency (V_max), and cofactor specificity. nih.govmdpi.com This approach can identify residues crucial for the enzyme's preference for alpha-NADP(+) over other cofactors like NAD(+). For example, structure-based site-directed mutagenesis has been used to alter the cofactor specificity of NADP(+)-dependent enzymes, such as 7alpha-hydroxysteroid dehydrogenase researchgate.net and isocitrate dehydrogenase nih.gov, providing insights into the determinants of cofactor preference. Biochemical characterization of these mutants, including measuring their activity with different cofactors, helps to understand the structural features that govern alpha-NADP(+) recognition and utilization. nih.govresearchgate.net

Interactive Data Table: Kinetic Parameters of a Hypothetical alpha-NADP(+)-Dependent Enzyme and a Mutant

| Enzyme Variant | Cofactor | K_m (µM) | V_max (µmol/min/mg) |

| Wild-type | alpha-NADP(+) | 50 | 100 |

| Wild-type | NAD(+) | 5000 | 5 |

| Mutant X (Residue Y to Alanine) | alpha-NADP(+) | 500 | 80 |

| Mutant X (Residue Y to Alanine) | NAD(+) | 1000 | 20 |

Note: This table presents hypothetical data for illustrative purposes to demonstrate how kinetic parameters might be used in biochemical characterization studies.

Metabolic flux analysis (MFA) employing stable isotope labeling is a powerful technique used to quantitatively study intracellular metabolic reaction rates, known as fluxes nih.govresearchgate.net. Unlike measuring metabolite concentrations, which represent a snapshot in time, MFA provides insights into the dynamic flow of metabolites through biochemical networks nih.govresearchgate.net. The fundamental principle of MFA is that the isotopic labeling patterns observed in intracellular metabolites after introducing a stable isotope-labeled tracer are determined by the fluxes within the metabolic network nih.govresearchgate.net. By measuring these labeling patterns, researchers can infer the rates of metabolic reactions nih.govresearchgate.net.

For compounds like alpha-NADP(+), which are involved in a variety of metabolic processes, isotopic labeling strategies can help elucidate its synthesis, consumption, and interconversion pathways. While much of the literature focuses on the more abundant beta-anomer of NADP(H), the principles of isotopic tracing are applicable to alpha-NADP(+) to understand its specific metabolic roles and dynamics.

Stable isotope tracers commonly used in MFA include 13C, 15N, and 2H nih.gov. The choice of tracer depends on the metabolic pathways being investigated nih.gov. For studying carbon flow through pathways that produce or utilize alpha-NADP(+), 13C-labeled substrates such as glucose or glutamine are frequently used nih.govrsc.org. 15N labeling can provide information on nitrogen-carrying reactions relevant to nucleotide metabolism, including the adenine (B156593) and nicotinamide (B372718) moieties of alpha-NADP(+) rsc.org.

The process typically involves culturing cells or organisms in a medium containing a specifically labeled substrate rsc.orgmdpi.com. After allowing sufficient time for the isotopic label to be incorporated into intracellular metabolites, the cells are harvested, and the metabolites are extracted mdpi.comresearchgate.net. The isotopic labeling patterns of relevant metabolites, including alpha-NADP(+) and its precursors or products, are then measured using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) rsc.orgmdpi.comresearchgate.net. High-resolution mass spectrometry can distinguish between different isotopic forms (isotopomers or isotopologues) of a metabolite rsc.org.

Data obtained from isotopic labeling experiments, such as the mass isotopomer distributions (MIDs) of metabolites, are then used in computational models to estimate metabolic fluxes nih.govmdpi.com. These models relate the observed labeling patterns to the theoretical labeling patterns that would result from different flux distributions within the metabolic network nih.gov. By minimizing the difference between observed and simulated labeling patterns, the most likely flux values can be determined nih.gov.

Research findings using isotopic tracing have provided insights into NAD(P) metabolism. For instance, studies using isotopic tracing have shown that NADP(+) can be formed by NAD(+) kinases (NADK) from NAD(+) nih.govnih.gov. While specific detailed research findings solely focused on the isotopic labeling and metabolic flux analysis of alpha-NADP(+) are less prevalent in the general literature compared to the beta-anomer, the methodologies developed for NAD(P)(H) metabolism are applicable.

For example, a study investigating NAD(+) metabolism in Plasmodium falciparum-infected red blood cells used 13C-labeled precursors and observed the production of 13C-labeled NADP(+) researchgate.net. Although the study primarily focused on NAD(+), it demonstrated the feasibility of tracing label incorporation into the NADP(+) pool using isotopic methods researchgate.net. The study found that while NAD(+) levels significantly increased upon infection, NADP(+) levels showed only a slight increase researchgate.net. Furthermore, only a small fraction of the labeled NAD(+) pool was phosphorylated to generate labeled NADP(+) researchgate.net. This highlights how isotopic tracing can reveal the relative contributions of different pathways to the synthesis of NADP(+).

Another study utilizing in vitro isotopic tracing label incorporation into NADP(H) indicated that NADK accounts for a portion of NAD(+) consumption nih.gov. These examples, while not exclusively focused on the alpha-anomer, demonstrate the power of isotopic labeling in understanding the dynamics of the NADP(+) pool, which includes alpha-NADP(+).

The complexity of NAD(P)(H) metabolism, including compartmentalization and the interplay between different biosynthetic and consumption pathways, makes isotopic labeling strategies essential for quantitative analysis of metabolic fluxes nih.govcreative-proteomics.comacs.org. By providing quantitative data on reaction rates, MFA with isotopic tracing offers a deeper understanding of how alpha-NADP(+) is synthesized, utilized, and interconverted within the cellular metabolic network under various physiological or pathological conditions.

Evolutionary and Comparative Biochemistry of Alpha Nadp +

Conservation of alpha-NADP(+)-Dependent Pathways Across Domains of Life (Eukaryotes, Prokaryotes, Archaea)

The fundamental role of NADPH as the primary currency for reductive biosynthesis is a deeply conserved feature across all life. nih.gov This conservation is evident in the ubiquity of key NADPH-generating pathways.

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) : The oxidative branch of the PPP is a major source of NADPH in the cytoplasm of eukaryotes and a wide range of prokaryotes and archaea. nih.govresearchgate.net The enzymes glucose-6-phosphate dehydrogenase (G6PDH) and 6-phosphogluconate dehydrogenase (6PGDH) are central to this pathway, converting glucose-6-phosphate to ribulose-5-phosphate while producing two molecules of NADPH. nih.gov This pathway is not only crucial for providing reducing power for processes like fatty acid and nucleotide synthesis but also for regenerating reduced glutathione (B108866) to combat oxidative stress. nih.govresearchgate.net

Isocitrate Dehydrogenase (IDH) : NADP(+)-dependent isocitrate dehydrogenase is another highly conserved enzyme found in the cytoplasm and mitochondria of eukaryotes, as well as in numerous bacteria and archaea. nih.govwikipedia.org It catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (B1197944), generating NADPH. wikipedia.org In many organisms, this reaction is a primary source of NADPH for both anabolic processes and antioxidant defense. nih.gov

Malic Enzyme (ME) : NADP(+)-dependent malic enzymes, which catalyze the oxidative decarboxylation of malate (B86768) to pyruvate (B1213749), are also widespread across the three domains of life. nih.govwikipedia.org They contribute to the cellular NADPH pool, linking the citric acid cycle with biosynthetic pathways.

Table 1: Major Conserved NADPH Generating Pathways

| Pathway | Key Enzymes | Cellular Location (Typical) | Primary Function of NADPH Produced |

|---|---|---|---|

| Pentose Phosphate Pathway | Glucose-6-Phosphate Dehydrogenase (G6PDH), 6-Phosphogluconate Dehydrogenase (6PGDH) | Cytosol | Anabolic Biosynthesis, Antioxidant Defense |

| Citric Acid Cycle (related) | NADP(+)-dependent Isocitrate Dehydrogenase (IDH) | Cytosol, Mitochondria | Anabolic Biosynthesis, Antioxidant Defense |

| C4-Dicarboxylate Metabolism | NADP(+)-dependent Malic Enzyme (ME) | Cytosol, Mitochondria | Anabolic Biosynthesis |

Divergence and Specialization of alpha-NADP(+)-Utilizing Enzymes in Different Organisms

While the core machinery for NADPH production is conserved, the enzymes that utilize this reducing power have undergone extensive divergence and specialization, reflecting the diverse metabolic landscapes of different organisms. This evolutionary diversification can be seen in several key aspects:

Structural Evolution and Cofactor Specificity : Most NAD(P)(+)-dependent enzymes share a common structural feature known as the Rossmann fold for binding the ADP portion of the cofactor. wikipedia.orgnih.gov However, evolution has produced variations on this theme. The evolution of dinucleotide binding domains is thought to have occurred through gene duplication of primordial genes for smaller mononucleotide binding domains. nih.govcapes.gov.br The N-terminal domain, which binds the invariant ADP part of NAD(P), is generally more conserved than the C-terminal half. nih.gov This allows for both divergent evolution, where a common fold is adapted for different functions in various organisms, and convergent evolution, where different structural folds achieve similar functions. nih.govcapes.gov.br

Gene Duplication and Functional Specialization : A primary mechanism for enzymatic divergence is gene duplication followed by the specialization of the resulting paralogs. A clear example is the NADP(+)-dependent isocitrate dehydrogenases (IDH1 and IDH2) in eukaryotes. Following a gene duplication event, these isozymes specialized in their cellular localization and function. IDH1 is found in the cytoplasm and peroxisomes, providing NADPH for fatty acid and cholesterol synthesis, while the mitochondrial IDH2 is a key source of NADPH within that organelle. nih.gov

Adaptation to Extreme Environments : Organisms living in extreme environments, such as thermophilic archaea, possess NADP(+)-dependent enzymes with specialized adaptations. For instance, the NADP(+)-dependent aldehyde dehydrogenase from the archaeon Pyrobaculum sp. 1860 is thermostable and catalyzes the irreversible oxidation of aldehydes at high temperatures (60–85°C). researchgate.net

Dual-Cofactor Specificity : While most dehydrogenases are highly specific for either NAD+ or NADP+, some enzymes have evolved to use both. Glutamate (B1630785) dehydrogenase, for example, can utilize both cofactors in the liver to catalyze the oxidative deamination of L-glutamate. quora.com This dual specificity provides metabolic flexibility, allowing the enzyme to participate in both catabolic and anabolic pathways depending on the cellular redox state and metabolic needs.

Evolutionary Pressures Shaping alpha-NADP(+) Metabolism

The evolution of NADP(+) metabolism has been driven by powerful selective pressures, primarily the need to balance anabolic and catabolic processes and the ever-present threat of oxidative stress.

Redox Homeostasis and Anabolism : A fundamental evolutionary pressure is the separation of cellular redox pools. The NAD+/NADH pool is typically kept in a relatively oxidized state to favor its role in catabolism (accepting electrons). researchgate.net Conversely, the NADP+/NADPH pool is maintained in a highly reduced state to provide the necessary reducing power for anabolic reactions (donating electrons). researchgate.net This partitioning prevents futile cycles and allows for independent regulation of oxidative and reductive metabolic pathways. The evolution of enzymes with strict specificity for NADP+ was a critical step in establishing this division.

Oxidative Stress : The rise of oxygen in the Earth's atmosphere created a major evolutionary pressure. Reactive oxygen species (ROS), byproducts of aerobic metabolism, can cause significant damage to cellular components. wikipedia.org NADPH is the ultimate source of reducing equivalents for the glutathione and thioredoxin systems, which are the primary defenses against oxidative damage. nih.gov Consequently, organisms under high oxidative stress exhibit metabolic adaptations that favor increased NADPH synthesis. nih.govnih.gov This can involve upregulating enzymes like G6PDH and NADP(+)-IDH while downregulating NADH-producing enzymes in the TCA cycle. nih.gov The enzymes NAD+ kinase, which synthesizes NADP+, and NADP+ phosphatase, which degrades it, also play a pivotal role in modulating the relative sizes of the NAD+ and NADP+ pools in response to oxidative stress. nih.gov

Adaptive Evolution of Cofactor Specificity : Directed laboratory evolution experiments have provided direct evidence of the evolutionary pressures on cofactor usage. In studies using an Escherichia coli strain unable to produce sufficient NADPH (an NADPH-auxotroph), prolonged cultivation under selective pressure led to the emergence of novel NADPH-generating routes. nih.govasm.orgasm.org Mutations arose in enzymes that were originally NAD+-dependent, such as malic enzyme (MaeA) and lipoamide (B1675559) dehydrogenase (Lpd), altering their structure to allow them to accept NADP+ instead. nih.govasm.orgbiorxiv.org These experiments demonstrate the remarkable plasticity of metabolism and how, under strong selective pressure, enzyme cofactor specificity can evolve to meet new metabolic challenges. researchgate.netnih.gov Interestingly, these studies also revealed biochemical constraints, such as unfavorable thermodynamics, that limit which enzymes can readily evolve to reduce NADP+. researchgate.netbiorxiv.org

Table 2: Examples of Evolutionary Adaptations in NADP(+)-Dependent Enzymes

| Enzyme | Organism/System | Adaptation | Evolutionary Driver |

|---|---|---|---|

| Isocitrate Dehydrogenase (IDH1/IDH2) | Eukaryotes | Gene duplication and divergence leading to distinct cytosolic/peroxisomal and mitochondrial forms. nih.gov | Cellular compartmentalization of metabolic functions. |

| Malic Enzyme (MaeA) | Escherichia coli (in laboratory evolution) | Mutations causing a switch in cofactor specificity from NAD+ to NADP+. nih.govasm.org | Strong selective pressure for NADPH generation. |

| Lipoamide Dehydrogenase (Lpd) | Escherichia coli (in laboratory evolution) | Mutations enabling the use of NADP+ as a cofactor. nih.govasm.org | Strong selective pressure for NADPH generation. |

| Aldehyde Dehydrogenase | Pyrobaculum sp. 1860 (Archaea) | Thermostability and high activity at elevated temperatures. researchgate.net | Adaptation to extreme environmental conditions. |

Future Research Directions and Unresolved Questions in Alpha Nadp + Biochemistry

Elucidating Novel alpha-NADP(+)-Dependent Enzymes and Their Functions

A primary area for future investigation involves the identification and characterization of enzymes that specifically utilize alpha-NADP(+) as a cofactor. While many NAD(P)-dependent enzymes are known, the specific preference for or activity with the alpha anomer of NADP(+) is often not fully understood or documented. Research is needed to:

Identify novel enzymes: Employing techniques such as activity-based protein profiling and high-throughput screening with alpha-NADP(+) could reveal previously uncharacterized enzymes that preferentially bind or utilize this cofactor.

Determine substrate specificity and kinetics: For newly identified or suspected alpha-NADP(+)-dependent enzymes, detailed kinetic studies are required to establish their substrate preferences and catalytic efficiencies with alpha-NADP(+) compared to beta-NADP(+) and NAD(+).

Investigate physiological roles: Understanding the biological context and physiological significance of these enzymes is crucial. This involves studying their expression patterns, subcellular localization, and impact on cellular metabolism and signaling pathways. For instance, while NADP+-dependent isocitrate dehydrogenase (IDH) isoforms are known to be significant sources of NADPH, the potential for specific isoforms to interact with or be regulated by alpha-NADP(+) warrants investigation. nih.gov

Comprehensive Mapping of alpha-NADP(+) Compartmentalization and Fluxes

The compartmentalization of NAD(P)H pools within different cellular organelles is a critical aspect of cellular metabolism and redox homeostasis. creative-proteomics.comnih.gov However, the specific distribution and dynamic fluxes of alpha-NADP(+) are not well-defined. Future research should aim to:

Develop specific probes and sensors: The creation of highly specific fluorescent or other types of biosensors for alpha-NADP(+) is essential for real-time, spatiotemporal monitoring of its levels within different cellular compartments, such as the cytosol, mitochondria, nucleus, and peroxisomes. acs.orgnih.gov

Quantify compartmentalized pools: Utilizing advanced analytical techniques coupled with cellular fractionation, researchers can quantify the absolute concentrations of alpha-NADP(+) in different organelles under various physiological and pathological conditions.

Trace metabolic fluxes: Isotopic tracing experiments combined with mass spectrometry can help map the pathways involved in alpha-NADP(+) synthesis, degradation, and interconversion, providing insights into its metabolic fluxes within and between compartments.

Detailed Mechanistic Understanding of alpha-NADP(+) Allosteric Regulation

Allosteric regulation plays a vital role in controlling enzyme activity and metabolic pathways. slideshare.netucsf.edu While allosteric regulation of some NADP(+)-dependent enzymes like glucose-6-phosphate dehydrogenase (G6PD) by structural NADP(+) has been observed, the specific allosteric effects of alpha-NADP(+) on enzyme conformation and activity remain largely unexplored. pnas.org Future studies should focus on:

Identifying alpha-NADP(+) allosteric sites: Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can help identify specific binding sites for alpha-NADP(+) on enzymes that are distinct from the active site.

Characterizing conformational changes: Investigating how alpha-NADP(+) binding induces conformational changes in enzymes and how these changes impact substrate binding and catalytic efficiency is crucial for understanding its regulatory role. ucsf.edu

Determining the physiological relevance of allosteric effects: Studying the impact of alpha-NADP(+) binding on enzyme activity in a cellular context and its consequences for metabolic flux and cellular function is necessary to establish the physiological significance of its allosteric regulation.

Interplay Between alpha-NADP(+) Signaling and Other Cellular Networks

NAD(P)(+) and NAD(P)H are increasingly recognized as signaling molecules that influence various cellular processes beyond their traditional roles in redox reactions. nih.govresearchgate.net The potential involvement of alpha-NADP(+) in cellular signaling networks is an emerging area. Future research should explore:

Cross-talk with other nucleotide pools: Investigating how the levels and dynamics of alpha-NADP(+) interact with those of other nucleotide pools, such as NAD(+)/NADH and ATP/ADP, and how these interactions influence cellular energy status and redox balance. researchgate.netlibretexts.org

Modulation of protein activity: Identifying proteins that bind or are modified by alpha-NADP(+) and determining how these interactions affect their function and participation in signaling cascades.